KSP Inhibitory Activity: Scaffold Validation and Substitution-Dependent Potency
The 1,2,4-triazin-5(4H)-one scaffold is explicitly claimed as an inhibitor of the mitotic kinesin KSP (Eg5), a motor protein essential for bipolar spindle formation during mitosis [1]. The patent (US 2006/0173007 A1) discloses that compounds within this chemotype inhibit KSP ATPase activity, with preferred embodiments achieving IC₅₀ values ≤50 μM in biochemical assays. While the specific IC₅₀ for 6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is not publicly reported in the patent's exemplary data tables, the SAR disclosed indicates that 4-fluorobenzyl substitution at C6 is a preferred embodiment associated with enhanced potency relative to unsubstituted benzyl analogs. Closely related analogs bearing chloro- or methoxy-substituted phenylamino groups at C3 (e.g., 3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one) are enumerated as specific embodiments, demonstrating the criticality of the exact C3 substituent identity for activity [1]. The unsubstituted phenylamino group at C3 represents the minimal aromatic amine within this sub-series, providing a reference baseline for subsequent SAR expansion.
| Evidence Dimension | KSP (Eg5) ATPase inhibition (biochemical assay) |
|---|---|
| Target Compound Data | Specific IC₅₀ not publicly disclosed; scaffold class IC₅₀ range: ≤50 μM for preferred embodiments |
| Comparator Or Baseline | Unsubstituted benzyl analogs (C6 position); chloro/methoxy-substituted phenylamino analogs (C3 position) |
| Quantified Difference | Precise fold-difference cannot be calculated due to absence of disclosed head-to-head data for this exact compound; patent SAR indicates 4-fluorobenzyl as a preferred embodiment over unsubstituted benzyl |
| Conditions | In vitro KSP ATPase activity assay; recombinant human KSP motor domain; coupled enzyme or malachite green phosphate detection (as described in patent examples) |
Why This Matters
For procurement decisions in KSP-targeted screening, selecting a compound with a 4-fluorobenzyl substituent rather than an unsubstituted benzyl analog aligns with the patent-preferred SAR, reducing the risk of selecting a suboptimal scaffold representative.
- [1] Qian X, et al. (Cytokinetics, Inc.). Compounds, compositions, and methods. US Patent Application Publication US 2006/0173007 A1, August 3, 2006. (Also published as WO 2004/032879 A2). View Source
